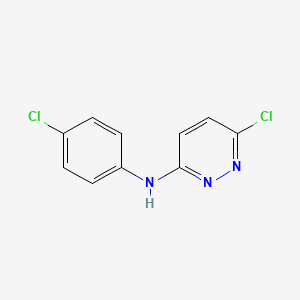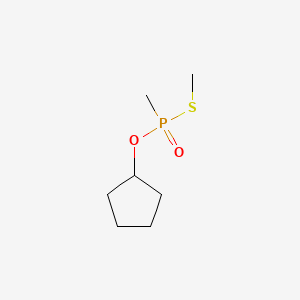
(+)-Cyclopentyl S-methyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cyclopentyl S-methyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon and other elements such as oxygen, sulfur, or nitrogen
Preparation Methods
The synthesis of (+)-Cyclopentyl S-methyl methylphosphonothioate typically involves the reaction of cyclopentyl alcohol with methylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(+)-Cyclopentyl S-methyl methylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphonothioate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce phosphine derivatives.
Scientific Research Applications
(+)-Cyclopentyl S-methyl methylphosphonothioate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: this compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of (+)-Cyclopentyl S-methyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
(+)-Cyclopentyl S-methyl methylphosphonothioate can be compared with other organophosphorus compounds, such as O,S-dimethyl methylphosphonothioate and O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX). While these compounds share some structural similarities, they differ in their chemical properties and biological activities.
O,S-dimethyl methylphosphonothioate: This compound is known for its use in chemical warfare and has different reactivity and toxicity profiles compared to this compound.
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX):
Properties
CAS No. |
65167-59-1 |
|---|---|
Molecular Formula |
C7H15O2PS |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[methyl(methylsulfanyl)phosphoryl]oxycyclopentane |
InChI |
InChI=1S/C7H15O2PS/c1-10(8,11-2)9-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI Key |
UHWFSEMGAIUKIM-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1CCCC1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
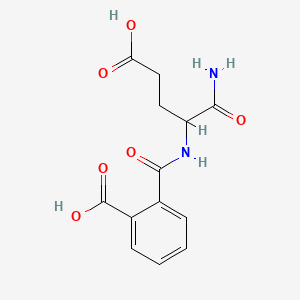
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
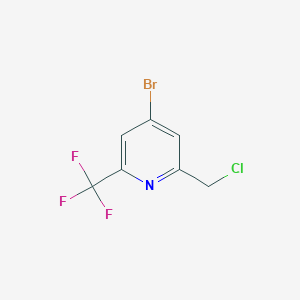
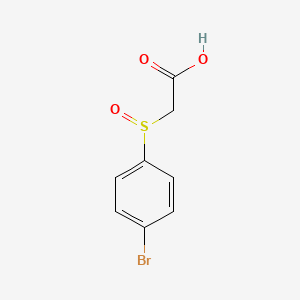

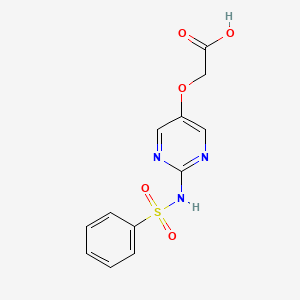
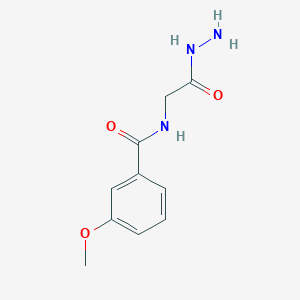
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
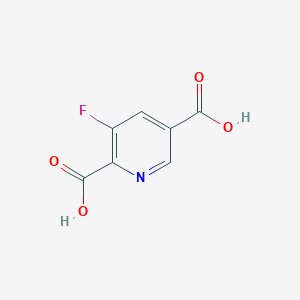

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
